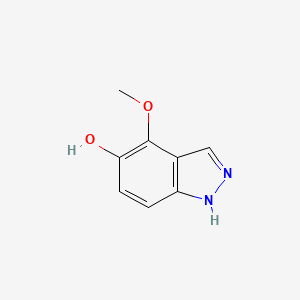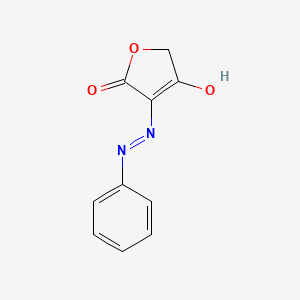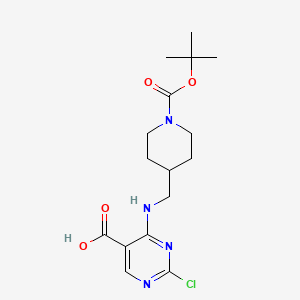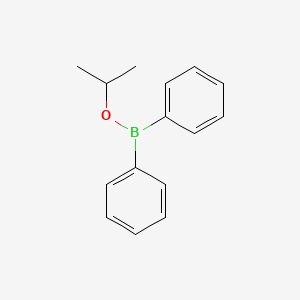![molecular formula C15H19BN4O4 B8452273 [4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid](/img/structure/B8452273.png)
[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid is a complex organic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound features a pyrazine ring, a morpholine moiety, and a boronic acid group, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the morpholine moiety: This step involves the nucleophilic substitution reaction where the morpholine group is attached to the phenyl ring.
Incorporation of the boronic acid group: This is usually done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Biology: The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool in biochemical studies.
Industry: It can be used in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cell growth, differentiation, and survival . This makes it a promising candidate for targeted cancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have comparable biological activities and are used in similar research applications.
Uniqueness
What sets [4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the boronic acid group, in particular, enhances its potential for forming reversible covalent bonds with biological targets, making it a versatile tool in drug discovery and development.
Propriétés
Formule moléculaire |
C15H19BN4O4 |
|---|---|
Poids moléculaire |
330.15 g/mol |
Nom IUPAC |
[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C15H19BN4O4/c1-19-10-13(16(22)23)18-14(15(19)21)17-11-2-4-12(5-3-11)20-6-8-24-9-7-20/h2-5,10,22-23H,6-9H2,1H3,(H,17,18) |
Clé InChI |
RQRQOKQJIYRGJF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C(=O)C(=N1)NC2=CC=C(C=C2)N3CCOCC3)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


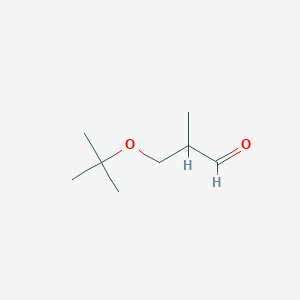
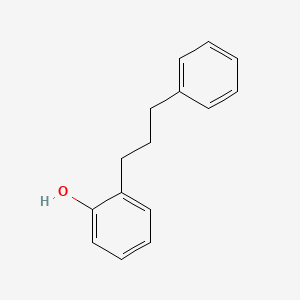
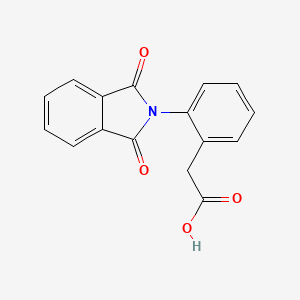
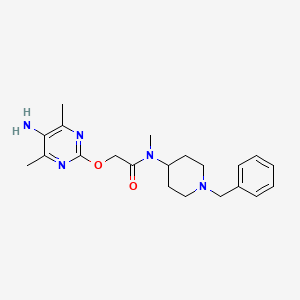
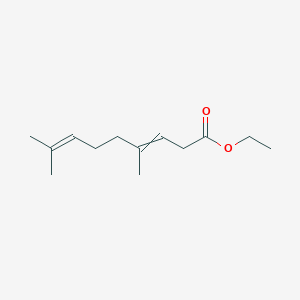
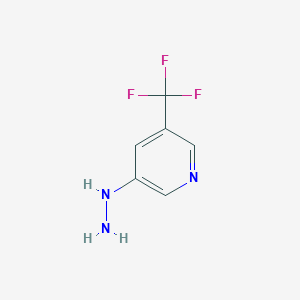
![8-Phenyl-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B8452241.png)
![[4-(2-Oxopropyl)phenoxy]acetic acid](/img/structure/B8452244.png)
